4-Chlorophenyl acetate

Catalog No.
S1905439
CAS No.
876-27-7
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorophenyl acetate

CAS Number

876-27-7

Product Name

4-Chlorophenyl acetate

IUPAC Name

(4-chlorophenyl) acetate

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3

InChI Key

KEUPLGRNURQXAR-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)Cl

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)Cl

The exact mass of the compound 4-Chlorophenyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Natural product

    4-Chlorophenyl acetate has been identified as a natural product []. This suggests it may be present in biological sources and could have interesting biological properties.

  • Anticancer activity

    One study describes the synthesis of 4-Chlorophenyl acetate from l-tartaric acid and reports in vitro anticancer activity against the fungus Candida glabrata []. More research is needed to confirm and explore this potential application.

  • Chemical synthesis

    As an organic compound, 4-Chlorophenyl acetate could be a useful intermediate or precursor in various organic syntheses. However, specific examples of its use in this context are not readily available in the scientific literature.

4-Chlorophenyl acetate is an organic compound with the molecular formula C8H7ClO2C_8H_7ClO_2 and a molecular weight of 170.59 g/mol. It is characterized by a chlorinated phenyl group attached to an acetate moiety, making it a member of the acetate esters. The compound appears as a colorless to pale yellow liquid with a distinctive odor. Its structure features a chlorine atom in the para position relative to the acetate group on the phenyl ring, which influences its chemical reactivity and biological properties .

, including:

  • Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-chlorophenol and acetic acid.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of corresponding derivatives.
  • Friedel-Crafts Acylation: The compound can act as an acylating agent in Friedel-Crafts reactions, introducing acyl groups into aromatic compounds .

Common Reagents and Conditions

  • Hydrolysis typically requires water and an acid or base catalyst.
  • Nucleophilic substitution may use sodium hydroxide or other nucleophiles in polar solvents.
  • Friedel-Crafts reactions often utilize aluminum chloride as a catalyst in non-polar solvents.

4-Chlorophenyl acetate exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its derivatives have been studied for their potential antimicrobial and antifungal properties. The presence of the chloro substituent enhances its lipophilicity, potentially facilitating better membrane penetration and biological interactions .

The synthesis of 4-chlorophenyl acetate can be achieved through several methods:

  • Esterification of 4-Chlorophenol:
    • Reacting 4-chlorophenol with acetic anhydride or acetic acid in the presence of an acid catalyst (e.g., sulfuric acid) yields 4-chlorophenyl acetate.
  • Acylation of Chlorobenzene:
    • Chlorobenzene can be acylated using acetyl chloride under Friedel-Crafts conditions to produce 4-chlorophenyl acetate.
  • Transesterification:
    • This method involves reacting methyl 4-chlorophenyl ether with acetic acid in the presence of a base catalyst .

Studies on 4-chlorophenyl acetate have focused on its interactions with enzymes and receptors. It has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in drug design. The compound's ability to modify biological pathways makes it a candidate for further pharmacological studies .

Several compounds share structural similarities with 4-chlorophenyl acetate, including:

Compound NameMolecular FormulaNotable Features
4-Chloro-2-methoxyphenyl acetateC9H9ClO3C_9H_{9}ClO_3Contains a methoxy group which alters reactivity.
Methyl 2-(4-chlorophenoxy)acetateC9H9ClO3C_9H_{9}ClO_3Features an ether linkage instead of an ester.
2-Amino-2-(4-chlorophenyl)acetic acidC9H10ClNO2C_9H_{10}ClNO_2Contains an amino group, enhancing biological activity.
Acetamide, N-(4-chlorophenyl)-C8H8ClNOC_8H_8ClNOAn amide derivative that may exhibit different reactivity patterns.

Uniqueness

The uniqueness of 4-chlorophenyl acetate lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity. The chlorinated phenyl group enhances its lipophilicity and potential interactions with biological targets, making it valuable in medicinal chemistry and organic synthesis .

XLogP3

1.8

Other CAS

876-27-7

Dates

Last modified: 08-16-2023

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